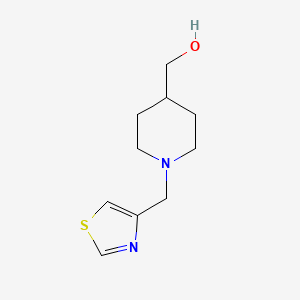
(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol
Overview
Description
(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C10H16N2OS and a molecular weight of 212.31 g/mol . This compound features a piperidine ring substituted with a thiazole moiety and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The compound belongs to the class of piperidine derivatives . Piperidines are present in more than twenty classes of pharmaceuticals . They are often used in drug design due to their ability to mimic a variety of natural molecular shapes, which allows them to interact with many biological targets .
Mode of Action
For example, some piperidine derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Piperidine derivatives can affect a wide range of biochemical pathways depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with thiazole-containing reagents. One common method includes the alkylation of piperidine with a thiazole derivative under basic conditions, followed by reduction to introduce the hydroxymethyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The thiazole ring can undergo reduction to form dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: (1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
- (1-(Thiazol-4-ylmethyl)piperidin-4-yl)amine
- (1-(Thiazol-4-ylmethyl)piperidin-4-yl)ethanol
- (1-(Thiazol-4-ylmethyl)piperidin-4-yl)propane
Uniqueness: (1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole ring and a hydroxymethyl group allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c13-6-9-1-3-12(4-2-9)5-10-7-14-8-11-10/h7-9,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZURZPNQRTXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















